
4-(1-Aziridinyl)-6-(hydroxy(oxido)amino)cinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(aziridin-1-yl)-6-nitrocinnoline: is an organic compound that features both an aziridine ring and a nitro group attached to a cinnoline backbone The aziridine ring is a three-membered nitrogen-containing heterocycle, known for its significant ring strain and reactivity The nitro group is a strong electron-withdrawing group, which can influence the reactivity and properties of the compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(aziridin-1-yl)-6-nitrocinnoline typically involves the formation of the aziridine ring followed by its attachment to the cinnoline backbone. One common method involves the cyclization of haloamines or amino alcohols to form the aziridine ring. This can be achieved through intramolecular nucleophilic substitution reactions. For example, the reaction of an appropriate haloamine with a base can lead to the formation of the aziridine ring .
Industrial Production Methods: Industrial production of aziridines, including 4-(aziridin-1-yl)-6-nitrocinnoline, often involves the use of high temperatures and catalysts to effect the dehydration of amino alcohols. The Nippon Shokubai process, for instance, uses an oxide catalyst to achieve this transformation .
化学反応の分析
Types of Reactions: 4-(aziridin-1-yl)-6-nitrocinnoline can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The aziridine ring can be opened under acidic or basic conditions, leading to the formation of primary amines.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, where the ring is opened by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.
Reduction: Acidic or basic conditions can be used to open the aziridine ring, with reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used to open the aziridine ring.
Major Products:
Oxidation: Reduction of the nitro group can yield an amine derivative.
Reduction: Opening of the aziridine ring can yield primary amines.
Substitution: Nucleophilic substitution can lead to various substituted amine products.
科学的研究の応用
Chemistry: 4-(aziridin-1-yl)-6-nitrocinnoline is used as a building block in organic synthesis due to its reactive aziridine ring and nitro group. It can be used to synthesize more complex molecules through ring-opening reactions and substitutions .
Biology and Medicine: Compounds containing aziridine rings, such as 4-(aziridin-1-yl)-6-nitrocinnoline, have been studied for their potential antitumor activity. The ring strain in aziridines makes them reactive towards nucleophiles, which can lead to DNA crosslinking and cytotoxic effects .
Industry: In the industrial sector, aziridines are used in the production of polymers and coatings. The reactivity of the aziridine ring allows for the formation of crosslinked polymers with enhanced mechanical properties .
作用機序
The mechanism of action of 4-(aziridin-1-yl)-6-nitrocinnoline involves the reactivity of the aziridine ring. The ring strain makes the aziridine susceptible to nucleophilic attack, leading to ring-opening reactions. In biological systems, this can result in the formation of covalent bonds with nucleophilic sites in DNA, leading to crosslinking and cytotoxic effects . The nitro group can also undergo reduction to form reactive intermediates that can further interact with biological molecules.
類似化合物との比較
5-(aziridin-1-yl)-2,4-dinitrobenzamide: This compound also contains an aziridine ring and nitro groups, and has been studied for its antitumor activity.
Aziridine-1-carbaldehyde oximes: These compounds feature an aziridine ring and have shown cytotoxic activity against cancer cell lines.
Uniqueness: 4-(aziridin-1-yl)-6-nitrocinnoline is unique due to its specific combination of an aziridine ring and a nitro group attached to a cinnoline backbone
特性
CAS番号 |
68211-08-5 |
|---|---|
分子式 |
C10H8N4O2 |
分子量 |
216.20 g/mol |
IUPAC名 |
4-(aziridin-1-yl)-6-nitrocinnoline |
InChI |
InChI=1S/C10H8N4O2/c15-14(16)7-1-2-9-8(5-7)10(6-11-12-9)13-3-4-13/h1-2,5-6H,3-4H2 |
InChIキー |
UTMYGLTWZPNOGR-UHFFFAOYSA-N |
正規SMILES |
C1CN1C2=CN=NC3=C2C=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one](/img/structure/B11889138.png)
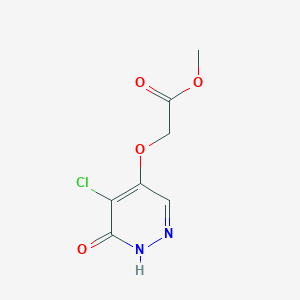
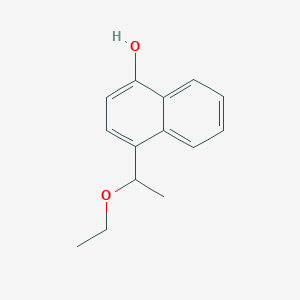
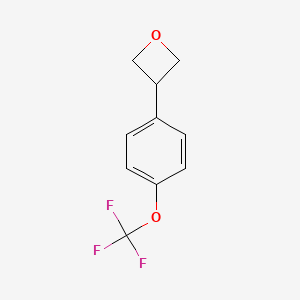



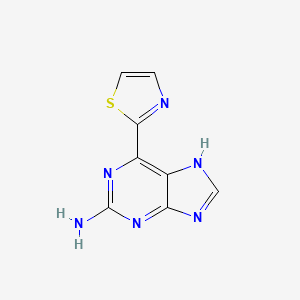
![N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide](/img/structure/B11889196.png)
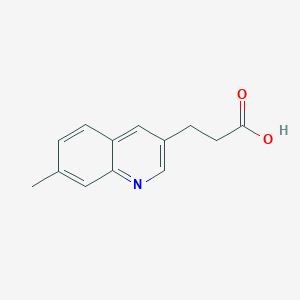
![3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11889207.png)
![5-Ethoxy-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11889217.png)

